![molecular formula C14H17N5O2 B2483489 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1004637-92-6](/img/structure/B2483489.png)
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, N-allylation, and N-propargyl alkylation processes, leading to the formation of complex heterocycles. For instance, novel isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized through [3+2] cycloaddition, showcasing the versatility of these chemical frameworks in generating diverse molecular architectures (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate patterns of intramolecular interactions, such as hydrogen bonds and π-π stacking, which significantly influence their chemical properties and reactivity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives elucidate the role of these interactions in stabilizing the molecular structure (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds often involves cycloaddition reactions, showcasing their potential in synthesizing novel heterocyclic compounds. The catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement highlights the diverse chemical transformations these compounds can undergo under various conditions (Liu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the potential applications of these compounds. Investigations into the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate revealed insights into their solid-state properties and potential for further chemical modifications (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity towards various reagents, potential as catalysts, or participation in organic reactions, are of significant interest. The regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones demonstrates the intricate chemical behavior and potential utility of these molecules in developing novel synthetic routes (Sachdeva et al., 2012).
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Synthesis and Biological Evaluation of Pyrazolopyrimidines : A novel series of pyrazolopyrimidines derivatives demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, which is a target for anti-inflammatory drugs. These findings suggest that related compounds, including the one , might have potential as anticancer or anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Applications
Antimicrobial Potential of Pyrimidine Linked Pyrazoles : Compounds synthesized from 4,6-dimethyl-pyrimidin-2-yl and 5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl-amines showed antimicrobial activity against selected microorganisms, indicating the potential of similar compounds in antimicrobial applications (Deohate & Palaspagar, 2020).
Antioxidant Applications
Novel Indane-Amide Substituted Derivatives : The synthesis of new compounds incorporating indane-amide with pyrazole, pyrimidine, and other heterocyclic moieties showed promising antioxidant activities. This suggests a potential area of application for structurally related compounds in combating oxidative stress-related diseases (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-7-6-11(16-13(21)10-4-5-10)19(18-7)14-15-9(3)8(2)12(20)17-14/h6,10H,4-5H2,1-3H3,(H,16,21)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQNNQKGKGTGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135551476 |
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